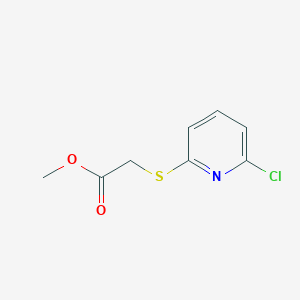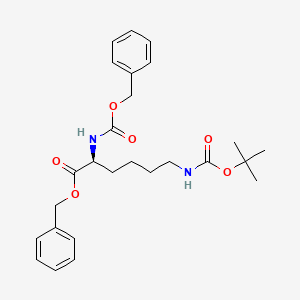
Nalpha-CBZ-Nepsilon-(tert-butoxycarbonyl)-L-lysine benzyl ester
Descripción general
Descripción
Nalpha-CBZ-Nepsilon-(tert-butoxycarbonyl)-L-lysine benzyl ester is a synthetic compound used primarily in peptide synthesis. It is a derivative of L-lysine, an essential amino acid, and is often employed as a protecting group in organic synthesis to prevent unwanted reactions at specific sites on the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nalpha-CBZ-Nepsilon-(tert-butoxycarbonyl)-L-lysine benzyl ester typically involves the protection of the amino and carboxyl groups of L-lysine. The process begins with the protection of the alpha-amino group using a carbobenzoxy (CBZ) group. Subsequently, the epsilon-amino group is protected with a tert-butoxycarbonyl (Boc) group. The final step involves esterification of the carboxyl group with benzyl alcohol. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated synthesis equipment and stringent quality control measures to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Nalpha-CBZ-Nepsilon-(tert-butoxycarbonyl)-L-lysine benzyl ester undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the CBZ and Boc protecting groups under acidic or hydrogenation conditions.
Ester Hydrolysis: Conversion of the benzyl ester to the corresponding carboxylic acid under basic or catalytic conditions.
Substitution Reactions: Introduction of different functional groups at the protected amino sites.
Common Reagents and Conditions
Deprotection: Hydrogenation using palladium on carbon (Pd/C) for CBZ removal; trifluoroacetic acid (TFA) for Boc removal.
Ester Hydrolysis: Sodium hydroxide (NaOH) or catalytic hydrogenation.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed
Deprotected Lysine Derivatives: L-lysine with free amino groups.
Hydrolyzed Products: L-lysine carboxylic acid derivatives.
Substituted Lysine Derivatives: L-lysine with new functional groups at the amino sites.
Aplicaciones Científicas De Investigación
Nalpha-CBZ-Nepsilon-(tert-butoxycarbonyl)-L-lysine benzyl ester is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis and as a protecting group in organic synthesis.
Biology: In the study of protein structure and function, as well as in the development of peptide-based drugs.
Medicine: In the synthesis of therapeutic peptides and as a precursor in the development of pharmaceuticals.
Industry: In the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Mecanismo De Acción
The compound exerts its effects primarily through its role as a protecting group in peptide synthesis. By temporarily blocking reactive sites on the lysine molecule, it allows for selective reactions to occur at other positions. This selective protection and deprotection enable the stepwise construction of complex peptides and proteins.
Comparación Con Compuestos Similares
Similar Compounds
Nalpha-CBZ-L-lysine benzyl ester: Lacks the Boc protection on the epsilon-amino group.
Nepsilon-(tert-butoxycarbonyl)-L-lysine benzyl ester: Lacks the CBZ protection on the alpha-amino group.
Nalpha-Fmoc-Nepsilon-(tert-butoxycarbonyl)-L-lysine benzyl ester: Uses a fluorenylmethyloxycarbonyl (Fmoc) group instead of CBZ for alpha-amino protection.
Uniqueness
Nalpha-CBZ-Nepsilon-(tert-butoxycarbonyl)-L-lysine benzyl ester is unique due to its dual protection of both the alpha and epsilon amino groups, allowing for greater control and selectivity in peptide synthesis. This dual protection makes it particularly valuable in the synthesis of complex peptides and proteins where precise control over reaction sites is essential.
Propiedades
IUPAC Name |
benzyl (2S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O6/c1-26(2,3)34-24(30)27-17-11-10-16-22(23(29)32-18-20-12-6-4-7-13-20)28-25(31)33-19-21-14-8-5-9-15-21/h4-9,12-15,22H,10-11,16-19H2,1-3H3,(H,27,30)(H,28,31)/t22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQCBZHWLOVRHD-QFIPXVFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl ether](/img/structure/B3039647.png)
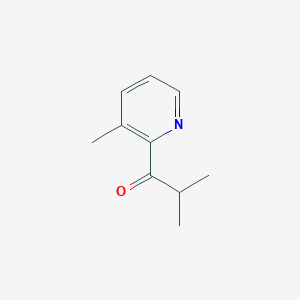
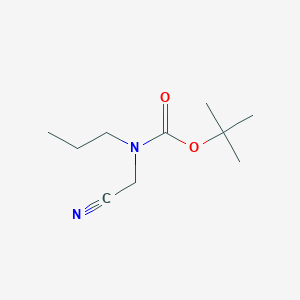




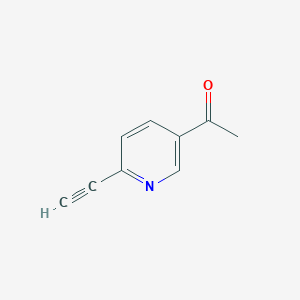
![5-(Trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-B]pyridine](/img/structure/B3039661.png)

